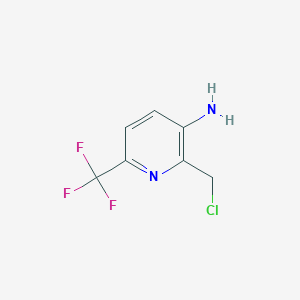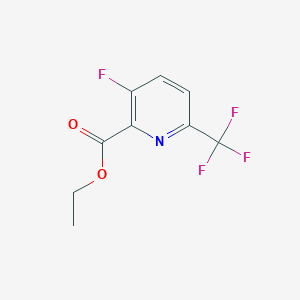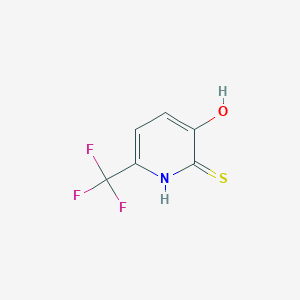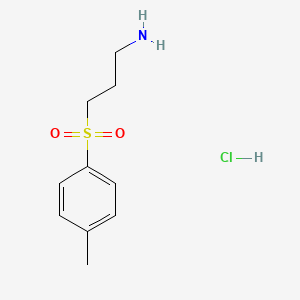
3-(Toluene-4-sulfonyl)propylamine hydrochloride
Overview
Description
3-(Toluene-4-sulfonyl)propylamine hydrochloride, also known as TSPP, is an organic compound used in a variety of synthetic applications. It is a versatile compound that has been used in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and polymers. TSPP is a white solid with a melting point of about 150°C and a boiling point of about 220°C. It is soluble in water, methanol, and ethanol.
Scientific Research Applications
Organic Synthesis
The compound plays a role in the Rh-catalyzed isomerization and intramolecular redox reactions of alkynyl ethers. Specifically, when arylmethyl 4-(sulfonyl)-3-butynyl ether was heated with a catalytic amount of Rh(2)(tfa)(4) in toluene, it produced 2-aryl-3-(sulfonyl)-5,6-dihydro-2H-pyran. This reaction demonstrated a highly regioselective ring closure, indicating the precision and specificity of chemical reactions involving toluene-4-sulfonyl compounds (Shikanai et al., 2009).
Crystal Structure Analysis
The title compound [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol was synthesized via condensation and characterized through spectroscopic techniques. X-ray crystallography revealed its detailed crystal structure, proving the compound's relevance in structural analysis and its potential in understanding molecular geometry and intermolecular interactions (Girish et al., 2008).
Coordination Chemistry
Toluene-4-sulfonyl compounds have been used in the synthesis and coordination of various complexes, indicating their utility in the field of inorganic and coordination chemistry. The study by Bermejo et al. (2000) involved synthesizing different compounds and checking their interaction with a nickel center. The research highlighted the complex's electrochemical interactions and molecular structure, determined by single X-ray diffraction studies, showcasing the utility of these compounds in developing new coordination complexes (Bermejo et al., 2000).
properties
IUPAC Name |
3-(4-methylphenyl)sulfonylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S.ClH/c1-9-3-5-10(6-4-9)14(12,13)8-2-7-11;/h3-6H,2,7-8,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAVAJNXHLBHLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Toluene-4-sulfonyl)propylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Tert-butyl 8-ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B1412788.png)
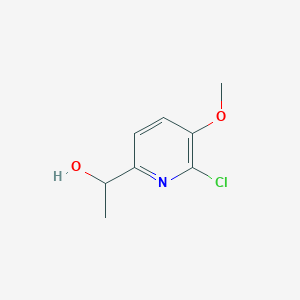
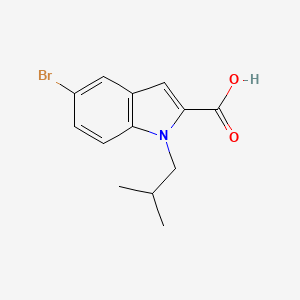
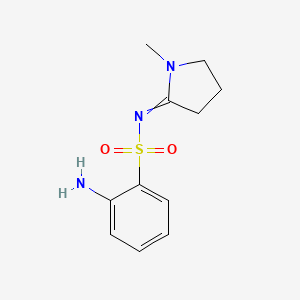
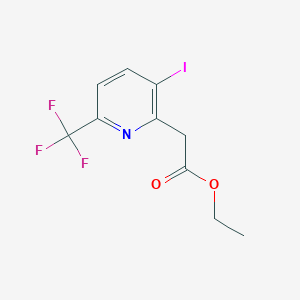
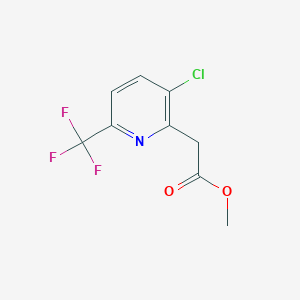
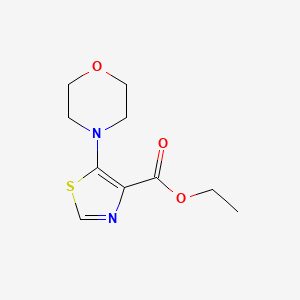
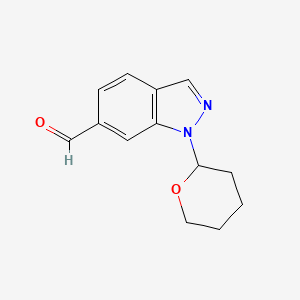
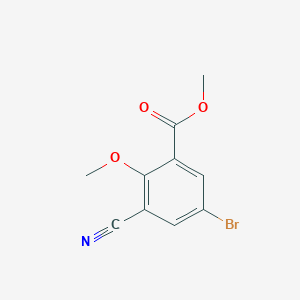
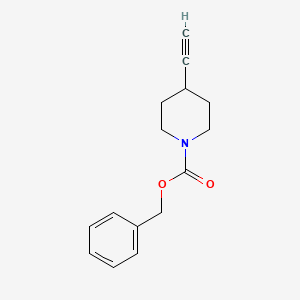
![[2-(3-Bromo-5-fluorophenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1412807.png)
